molecular formula C12H9F3N2 B8548907 6-Phenyl-5-(trifluoromethyl)pyridin-3-amine

6-Phenyl-5-(trifluoromethyl)pyridin-3-amine

Cat. No. B8548907
M. Wt: 238.21 g/mol
InChI Key: DOVMETPBPUBJOI-UHFFFAOYSA-N
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Patent
US08536165B2

Procedure details

To a solution of N-(6-phenyl-5-(trifluoromethyl)pyridin-3-yl)acetamide (1.68 mmol, 0.280 g) in ethanol (6 ml), 2N aqueous NaOH (5 ml) was added. The mixture was heated at 110° C. for 3 hours. The solvent was removed, the pH was set at 8 and extracted with CHCl3. The solvent was removed to afford 0.394 g (98% of yield) of the expected product.
Name
N-(6-phenyl-5-(trifluoromethyl)pyridin-3-yl)acetamide
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:12]=[CH:11][C:10]([NH:13]C(=O)C)=[CH:9][C:8]=2[C:17]([F:20])([F:19])[F:18])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)C.[OH-].[Na+]>[C:1]1([C:7]2[N:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=2[C:17]([F:20])([F:18])[F:19])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
N-(6-phenyl-5-(trifluoromethyl)pyridin-3-yl)acetamide
Quantity
0.28 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C=C(C=N1)NC(C)=O)C(F)(F)F
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C=C(C=N1)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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